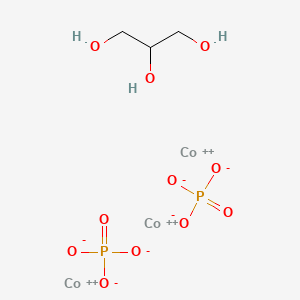
Cobalt glycerol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt glycerol phosphate is a coordination compound that combines cobalt ions with glycerol and phosphate groups. This compound is of interest due to its potential applications in various fields, including catalysis, energy storage, and biomedical research. The unique properties of this compound arise from the interaction between the cobalt ions and the glycerol phosphate ligands, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt glycerol phosphate can be synthesized through various methods, including:
One-step preparation at room temperature: This method involves the reaction of cobalt salts (such as cobalt acetate or cobalt nitrate) with glycerol and phosphate sources (such as sodium phosphate or diammonium hydrogen phosphate) in an aqueous solution.
Chemical bath deposition: This technique involves the deposition of cobalt phosphate thin films onto substrates by immersing them in a solution containing cobalt salts and phosphate sources.
Industrial Production Methods: Industrial production of this compound may involve scaling up the one-step preparation method or chemical bath deposition technique. The choice of method depends on the desired properties of the final product and the specific application requirements.
Chemical Reactions Analysis
Types of Reactions: Cobalt glycerol phosphate can undergo various chemical reactions, including:
Reduction: this compound can also be involved in reduction reactions, where it serves as a catalyst for the reduction of other compounds.
Substitution: The phosphate groups in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation reactions: Common reagents include hydrogen peroxide or oxygen, and the reactions are typically carried out under mild conditions with the presence of this compound as a catalyst.
Reduction reactions: Reducing agents such as sodium borohydride or hydrogen gas can be used, and the reactions may require elevated temperatures and pressures.
Substitution reactions: Ligands such as amines or carboxylates can be introduced to replace the phosphate groups, often under ambient conditions.
Major Products Formed:
Oxidation reactions: Products such as dihydroxyacetone and glyceraldehyde can be formed from the oxidation of glycerol.
Reduction reactions: The reduction of various organic compounds can yield alcohols or other reduced products.
Substitution reactions: New coordination compounds with different ligands can be synthesized.
Scientific Research Applications
Cobalt glycerol phosphate has a wide range of scientific research applications, including:
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Mechanism of Action
Cobalt glycerol phosphate can be compared with other similar compounds, such as:
Cobalt phosphate: This compound has similar coordination properties but lacks the glycerol component, which can influence its reactivity and stability.
Nickel glycerol phosphate: Similar to this compound, this compound combines nickel ions with glycerol and phosphate groups, but the different metal ion can lead to variations in catalytic activity and stability.
Iron glycerol phosphate: This compound also combines iron ions with glycerol and phosphate groups, and it can exhibit different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to the specific interaction between cobalt ions and glycerol phosphate ligands, which can enhance its catalytic activity and stability in various chemical reactions. The presence of glycerol can also influence the compound’s solubility and biocompatibility, making it suitable for a wide range of applications.
Comparison with Similar Compounds
- Cobalt phosphate
- Nickel glycerol phosphate
- Iron glycerol phosphate
Properties
CAS No. |
85204-09-7 |
|---|---|
Molecular Formula |
C3H8Co3O11P2 |
Molecular Weight |
458.84 g/mol |
IUPAC Name |
cobalt(2+);propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Co.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI Key |
RQMMOUBSIHIBAF-UHFFFAOYSA-H |
Canonical SMILES |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


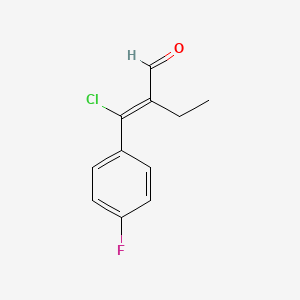
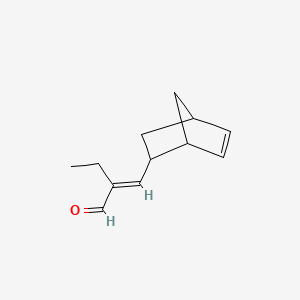
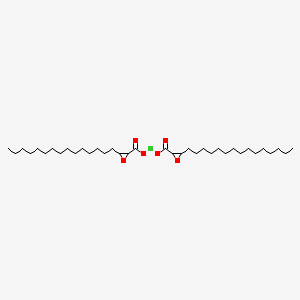
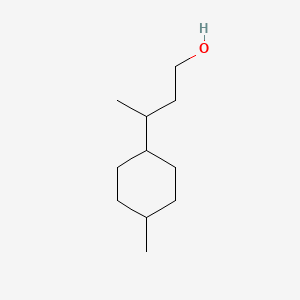
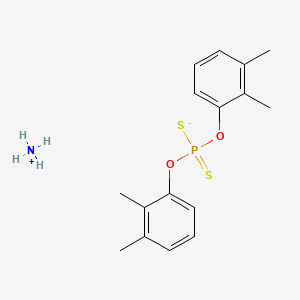
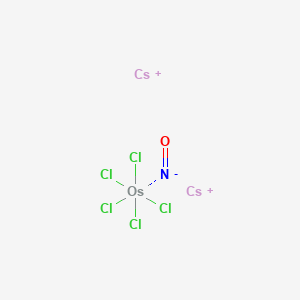
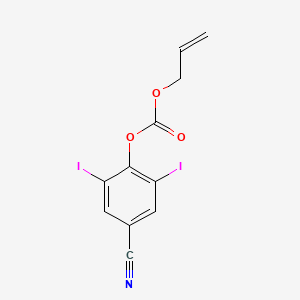

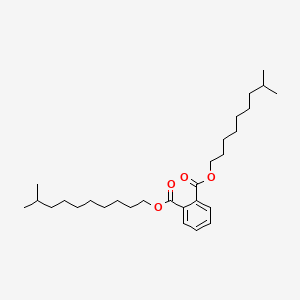
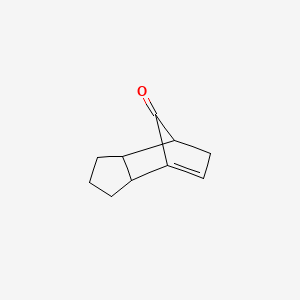
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

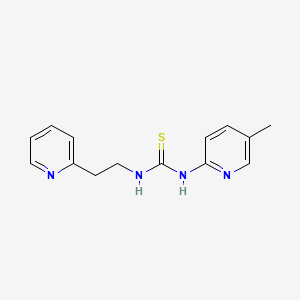
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
